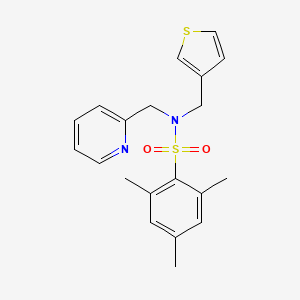![molecular formula C7H10O B2682602 5-Oxaspiro[3.4]oct-7-ene CAS No. 2361969-73-3](/img/structure/B2682602.png)
5-Oxaspiro[3.4]oct-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for a related compound, methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate, is1S/C9H12O3/c1-11-8(10)7-5-9(12-6-7)3-2-4-9/h5H,2-4,6H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical form of a related compound, methyl this compound-7-carboxylate, is liquid . Its molecular weight is 168.19 .Applications De Recherche Scientifique
Synthesis and Drug Discovery
- 5-Oxaspiro[3.4]oct-7-ene derivatives, particularly thia/oxa-azaspiro[3.4]octanes, are synthesized for potential use in drug discovery. These novel spirocycles are structurally diverse modules that offer multifunctionality in the development of new drugs (Li, Rogers-Evans, & Carreira, 2013).
Peptide Synthesis
- Compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, derived from this compound, have been utilized in peptide synthesis. They act as novel dipeptide synthons for constructing complex peptide structures (Suter, Stoykova, Linden, & Heimgartner, 2000).
Spirocyclic Ethers Synthesis
- Spirocyclic ethers like 1-oxaspiro[4.5]dec-6-ene and 1-oxaspiro[5.5]undec-7-ene, related to this compound, have been synthesized using Amberlyst-15-catalyzed intramolecular S N 2′ oxaspirocyclizations. This method has been applied to the total synthesis of theaspirane and theaspirone (Young, Jung, & Cheng, 2000).
Heterobicyclic Compounds Development
- Gold-catalyzed double cyclization of 1,5-enynes has been used to create heterobicyclic compounds, including oxaspiro[5.4]decene and oxaspiro[5.5]undecene, which are structurally related to this compound. This method is efficient for the diastereospecific synthesis of heterobicyclic compounds (Zhang & Kozmin, 2005).
Enzymatic Detoxification Studies
- The 1-oxaspiro[2.5]octane moiety, related to this compound, has been studied for its reactivity with yeast epoxide hydrolase. The enzyme shows a preference for O-axial C3 epimers, illustrating its potential in enzymatic detoxification of spiroepoxides (Weijers, Könst, Franssen, & Sudhölter, 2007).
Cyclooxygenase Inhibition
- Compounds structurally related to this compound, such as diarylspiro[3.4]oct-enes, have been synthesized and shown to be potent inhibitors of inducible cyclooxygenase (COX-2), with potential applications in anti-inflammatory treatments (Reitz et al., 1995).
Fungicidal Activity
- Certain derivatives of 1-oxaspiro[4.5]dec/non-3-en-3-yl, related to this compound, have demonstrated significant fungicidal activities against plant pathogens, offering a potential avenue for agricultural pest control (Tang, Guan, Zhao, Jiang, Wang, & Zhou, 2017).
Crystal Structure Analysis
- Crystal structure analysis of compounds derived from 1-oxaspiro[4.5]dec-3-en-4-one, which is structurally similar to this compound, has been conducted to understand their molecular configuration, aiding in the development of more effective chemical compounds (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
5-oxaspiro[3.4]oct-7-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-3-7(4-1)5-2-6-8-7/h2,5H,1,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNYTPUMLGKPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C=CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2682521.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2682526.png)
![N-[3-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2682529.png)

![3-[7-Fluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2682531.png)

![Ethyl 5-nitro-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2682533.png)
![Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate](/img/structure/B2682534.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2682535.png)
![1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2682536.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide](/img/structure/B2682538.png)
![3-[(5-Methylpyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2682540.png)
![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2682541.png)